molecular formula C20H28N4O4 B12253842 tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate

tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate

Cat. No.: B12253842
M. Wt: 388.5 g/mol
InChI Key: GHBMKQZOHQLXCE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrrolopyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28N4O4/c1-20(2,3)28-19(27)24-13-11-22(12-14-24)16(25)7-10-23-9-6-15-5-8-21(4)17(15)18(23)26/h5-6,8-9H,7,10-14H2,1-4H3

InChI Key

GHBMKQZOHQLXCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCN2C=CC3=C(C2=O)N(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The piperazine ring can undergo various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate is still under investigation. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate lies in its complex structure, which combines a piperazine ring with a pyrrolopyridine moiety. This combination imparts unique biological properties and potential therapeutic applications that are not observed in simpler analogs.

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